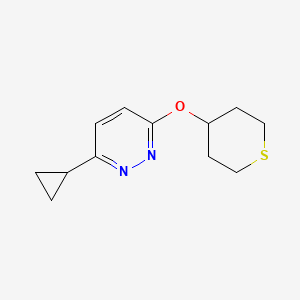

![molecular formula C21H20FNO5S B2522125 (E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-((4-氟苯基)磺酰基)哌啶-1-基)丙-2-烯-1-酮 CAS No. 1448139-14-7](/img/structure/B2522125.png)

(E)-3-(苯并[d][1,3]二氧杂环-5-基)-1-(4-((4-氟苯基)磺酰基)哌啶-1-基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

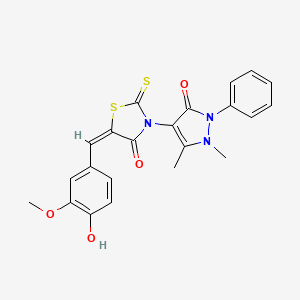

The compound is a complex organic molecule that features a piperidine ring, a common structural motif in many pharmaceuticals, linked to a benzodioxole moiety and a fluorophenylsulfonyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related synthetic methods. The first paper discusses a compound with a piperidin-4-one core and fluorobenzylidene substituents, which are synthesized through reactions that involve C—H⋯π interactions . The second paper outlines the synthesis of a benzyl piperidine derivative through nucleophile-promoted alkyne-iminium ion cyclizations, a method that could potentially be adapted for the synthesis of the target compound . These methods highlight the importance of careful selection of reactants and control of reaction conditions in the synthesis of complex piperidine derivatives.

Molecular Structure Analysis

The molecular structure of the target compound can be inferred to some extent from the related structures in the papers. The piperidin-4-one ring in the first paper adopts a sofa conformation, which is a common conformation for six-membered heterocycles . This information can be useful when predicting the conformation of the piperidine ring in the target compound. Additionally, the E configurations of the diene units in the first paper suggest that the target compound may also exhibit E configurations around its double bonds, which could affect its reactivity and interactions .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse. The first paper mentions the formation of dimeric subunits via C—H⋯π interactions, which could be relevant when considering the reactivity of the target compound in a solid-state or concentrated solution . The second paper's discussion of alkyne-iminium ion cyclizations indicates that the target compound might also undergo similar cyclization reactions, given the presence of a suitable nucleophile and alkyne . These reactions are crucial for constructing the piperidine core and introducing various substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be extrapolated from the properties of similar compounds. The presence of fluorine atoms and a sulfonyl group in the target compound suggests it would have a significant dipole moment, which could influence its solubility and interactions with biological molecules. The benzodioxole moiety could contribute to the compound's photophysical properties, potentially making it fluorescent or absorbing in a specific region of the UV-visible spectrum. The intramolecular hydrogen bonds observed in the first paper's compound could also be present in the target compound, affecting its stability and conformation .

科学研究应用

抗菌活性

研究表明,与指定化合物相似的衍生物已被合成并评估其抗菌性能。例如,一项关于1-二苯甲基-磺酰基-4-(3-(哌啶-4-基)丙基)哌啶衍生物对番茄病原体(如黄单胞菌pv. vesicatoria和茄青枯萎菌)的合成和抗菌活性的研究,突出了这些化合物作为抗菌剂的巨大潜力。这项研究中的构效关系分析表明,二苯甲基环和磺酰胺环上的取代基影响抗菌活性,指出了我们的化合物在对抗植物病原体和提高农业生产力方面的可能应用领域 (Vinaya 等,2009)。

癌症研究

另一个应用领域是癌症研究,其中类似的化合物已显示出对各种肿瘤的有效细胞毒性。一项研究展示了新型3,5-双(亚苄基)-1-[3-(2-羟乙硫基)丙酰基]哌啶-4-酮,与正常细胞相比,对不同的癌细胞系表现出优先致死性。这项研究表明,该化合物的框架可能适用于设计新型抗肿瘤剂,具有对结肠癌和白血病细胞系的高活性的潜力,表明了癌症治疗的一种有前途的方法 (Das 等,2011)。

属性

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FNO5S/c22-16-3-5-17(6-4-16)29(25,26)18-9-11-23(12-10-18)21(24)8-2-15-1-7-19-20(13-15)28-14-27-19/h1-8,13,18H,9-12,14H2/b8-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HELDUNQPZGMOEU-KRXBUXKQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C=CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

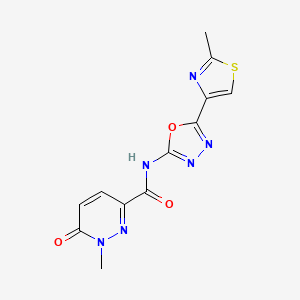

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

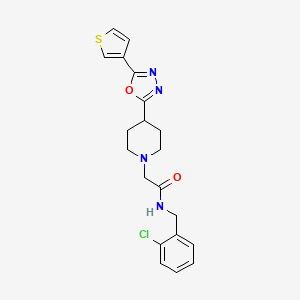

![3-(3-Chlorophenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2522056.png)

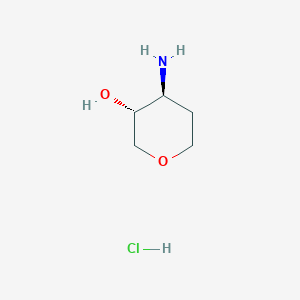

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)

![Ethyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2522059.png)

![1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B2522060.png)

![8-chloro-2-(4-ethylanilino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2522061.png)